Product packaging for Fluorescein-5-carbonyl azide, diacetate(Cat. No.:CAS No. 223743-67-7)

Fluorescein-5-carbonyl azide, diacetate

Cat. No.: B1148091
CAS No.: 223743-67-7
M. Wt: 485.41
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescent probe for modifying alcohols and Amines. The Curtius rearrangement is a chemical reaction that involves the rearrangement of an acyl azide to an isocyanate by heating to 80 degree, which then can easily react with alcohols and amines

Properties

CAS No.

223743-67-7

Molecular Formula

C25H15N3O8

Molecular Weight

485.41

Origin of Product

United States

Contextualizing Fluorescent Probes in Scientific Inquiry

Fluorescent probes are indispensable tools in modern scientific inquiry, enabling researchers to visualize and study dynamic processes within living cells with high sensitivity and spatial resolution. instras.comnih.gov These molecules absorb light at a specific wavelength and emit it at a longer wavelength, a property that allows for the detection of specific targets against a low-background signal. biotium.com The application of fluorescent probes, such as fluorescein (B123965) derivatives, revolutionized biological research by enabling techniques like immunofluorescence, where antibodies are labeled to visualize specific proteins in tissues. biotium.com The development of these probes is critical for fluorescence imaging, one of the most powerful techniques for the continuous observation of intracellular events. nih.gov By tagging biological molecules like proteins and DNA, these probes act as sensors, providing insights into cellular health, metabolic activity, and complex biological pathways. instras.com

Strategic Role of Fluorescein 5 Carbonyl Azide, Diacetate in Bioorthogonal Chemistry

Fluorescein-5-carbonyl azide (B81097), diacetate holds a strategic position in the field of bioorthogonal chemistry, a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov The key to its strategic role is the azide (-N₃) functional group. iscientific.org Azides are exceptionally useful in bioorthogonal chemistry because they are largely unreactive with the functional groups found in biological systems, yet can undergo highly specific and rapid reactions with a partner group, such as an alkyne. nih.gov

This selective reactivity allows for the precise labeling of biomolecules. The azide group on Fluorescein-5-carbonyl azide, diacetate can participate in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". sigmaaldrich.com These reactions form a stable triazole linkage, covalently attaching the fluorescein (B123965) tag to a target biomolecule that has been metabolically or synthetically functionalized with an alkyne. nih.gov This compound also contains diacetate groups, which render it non-fluorescent and cell-permeable. Once inside a cell, intracellular esterases cleave the acetate (B1210297) groups, activating the fluorescence and trapping the probe. biotium.comnih.gov This dual-functional design, combining azide reactivity for bioorthogonal conjugation with diacetate protection for controlled fluorescence, makes it a sophisticated tool for targeted molecular labeling.

Evolution of Fluorescein Derivatives for Advanced Research Tools

The development of Fluorescein-5-carbonyl azide (B81097), diacetate is a result of a long evolution of fluorescein-based probes designed to overcome the limitations of earlier versions and meet new scientific challenges. Fluorescein (B123965), first synthesized in 1871, provided the fundamental fluorescent scaffold. Early derivatives like Fluorescein diacetate (FDA), introduced in the mid-20th century, enhanced cell permeability and enabled cell viability assays. nih.gov

Later advancements focused on creating reactive derivatives for stable biomolecule conjugation. Isothiocyanate derivatives, such as FITC, became standard for labeling proteins and antibodies. instras.combiotium.com However, the quest for greater specificity and control in labeling within complex biological environments led to the development of bioorthogonal probes. The introduction of azide-functionalized fluoresceins in the 2000s was a major milestone, enabling the use of click chemistry for highly selective tagging. nih.gov Fluorescein-5-carbonyl azide, diacetate represents a sophisticated iteration in this lineage, combining the bioorthogonal reactivity of the azide group with the cell-permeability and latent fluorescence of the diacetate modification. This dual-functional design addresses the need for probes with improved stability, specificity, and controlled activation for advanced research applications.

Milestone YearInnovationKey Functional Improvement
1871 Fluorescein SynthesisBasic fluorescent scaffold established.
1950s Fluorescein Diacetate (FDA)Enhanced membrane permeability via ester protection for cell viability assays.
1980s Fluorescein Isothiocyanate (FITC)Provided robust protein conjugation capability for immunofluorescence. instras.com
2000s AzidofluoresceinsEnabled highly specific bioorthogonal "click chemistry" compatibility.

Scope and Significance of Academic Investigations Utilizing the Compound

Role of the Carbonyl Azide Moiety in Bioorthogonal Transformations

The carbonyl azide group is a precursor to a highly reactive isocyanate intermediate, enabling the covalent labeling of biomolecules. This transformation is central to its use as a fluorescent probe for modifying alcohols and amines.

The Curtius rearrangement is the thermal decomposition of an acyl azide into an isocyanate and nitrogen gas. wikipedia.org This reaction, discovered by Theodor Curtius in 1885, is a cornerstone of organic synthesis for converting carboxylic acids and their derivatives into amines, urethanes, and ureas via the isocyanate intermediate. wikipedia.orgnih.gov For Fluorescein-5-carbonyl azide, diacetate, the process involves heating, typically around 80°C, which induces the acyl azide to rearrange, eliminating dinitrogen gas and forming the corresponding fluorescein-5-isocyanate, diacetate.

While early mechanistic theories postulated the formation of a transient acyl nitrene intermediate, contemporary research and thermodynamic calculations support a concerted mechanism where the loss of nitrogen gas and the migration of the R-group occur simultaneously. wikipedia.orgnih.gov This migration proceeds with complete retention of the substituent's stereochemistry. nih.gov The resulting isocyanate is a versatile intermediate for further functionalization. nih.govorganic-chemistry.org

Table 1: Curtius Rearrangement of this compound

Reactant Reaction Type Key Condition Intermediate Product Byproduct

Isocyanates are highly valued synthetic intermediates because of their reactivity toward a wide range of nucleophiles. mdpi.com The isocyanate generated from the Curtius rearrangement of this compound readily reacts with nucleophilic groups present on biomolecules, such as hydroxyl (-OH) and amine (-NH₂) groups.

Urethane (B1682113) Linkage: Reaction with an alcohol results in the formation of a stable carbamate, commonly known as a urethane linkage. wikipedia.orgnih.gov This is a primary method for labeling proteins or other biomolecules that present alcohol functionalities.

Urea (B33335) Linkage: Reaction with a primary or secondary amine yields a stable urea derivative. wikipedia.orgnih.govresearchgate.net This pathway is fundamental for conjugating the fluorescein probe to proteins via their lysine (B10760008) residues or N-termini.

These reactions are efficient and proceed under mild conditions, making them suitable for modifying sensitive biological substrates. nih.gov The resulting urethane and urea bonds form stable, covalent linkages between the fluorescein tag and the target molecule. researchgate.netresearchgate.net

Table 2: Isocyanate Reactions with Nucleophiles

Isocyanate Intermediate Nucleophile Resulting Linkage Product Class
Fluorescein-5-isocyanate, diacetate Alcohol (R-OH) Urethane Carbamate

Azide Reactivity in Bioorthogonal Ligation Chemistries

The azide group (-N₃) is chemically orthogonal to most functional groups found in biological systems, making it an ideal handle for highly selective "click chemistry" and other bioorthogonal ligation reactions. sigmaaldrich.comnih.gov This allows for the precise labeling of target molecules that have been metabolically, genetically, or chemically engineered to contain a complementary reactive partner, such as an alkyne or a phosphine (B1218219). nih.govbiotium.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining an azide with a terminal alkyne. interchim.fr This reaction is a cornerstone of click chemistry. In this context, this compound can be used to fluorescently label biomolecules that have been functionalized with a terminal alkyne. jenabioscience.com The reaction is typically catalyzed by a Cu(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. mdpi.com The resulting triazole linkage is exceptionally stable, making CuAAC a robust method for bioconjugation. nih.gov

A significant limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst. nih.govnih.gov Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) overcomes this limitation by using a strained, cyclic alkyne, such as a cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a catalyst. nih.govmagtech.com.cn The driving force for the reaction is the release of ring strain in the alkyne as it proceeds through the transition state of the [3+2] cycloaddition. nih.govnih.gov this compound can participate in SPAAC reactions to label biomolecules functionalized with strained alkynes like dibenzocyclooctyne (DBCO) in living systems where metal catalysts are not viable. interchim.fr The rate of SPAAC can be influenced by the specific structure of the cyclooctyne used. magtech.com.cn

The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a specifically engineered triarylphosphine. sigmaaldrich.comrsc.org The initial reaction, first described by Staudinger and Meyer, forms an aza-ylide intermediate with the loss of nitrogen gas. sigmaaldrich.com In the ligation variant developed for biological applications, the phosphine is substituted with an ortho-ester group (e.g., a methyl ester). sigmaaldrich.com This ester is positioned to be attacked by the nitrogen of the newly formed aza-ylide in an intramolecular step, ultimately forming a stable amide bond and a phosphine oxide byproduct. sigmaaldrich.com This reaction is highly chemoselective and has been used to label cells and biomolecules. sigmaaldrich.comnih.gov this compound is amenable to this type of conjugation, providing another catalyst-free method for labeling in biological contexts.

Table 3: Bioorthogonal Ligation Chemistries of the Azide Moiety

Reaction Name Reactants Key Feature Linkage Formed
CuAAC Azide + Terminal Alkyne Copper(I) Catalyst 1,2,3-Triazole
SPAAC Azide + Strained Alkyne (e.g., DBCO) Catalyst-Free 1,2,3-Triazole

| Staudinger Ligation | Azide + Engineered Phosphine | Catalyst-Free | Amide |

Enzymatic Activation Mechanisms for Fluorescent Output

The fluorescence of this compound is initially masked by the presence of two acetate (B1210297) groups, rendering the molecule non-fluorescent and cell-permeable. The generation of a fluorescent signal is contingent upon the enzymatic cleavage of these acetate groups, a process that is predominantly carried out by intracellular esterases. This "uncaging" mechanism is a cornerstone of its application as a probe for live-cell imaging and analysis.

Esterase-Mediated Deacetylation for Fluorophore Uncaging

The primary mechanism for the activation of this compound within a cellular context is through the enzymatic action of non-specific intracellular esterases. These enzymes catalyze the hydrolysis of the ester bonds of the diacetate groups, a process known as deacetylation. This two-step hydrolysis removes the acetyl groups, leading to the formation of the highly fluorescent anionic form of fluorescein-5-carbonyl azide.

The non-fluorescent nature of the diacetate form is attributed to the disruption of the electronic resonance of the xanthene core of the fluorescein molecule. Upon enzymatic removal of the acetate groups, the characteristic electronic structure of the fluorescein fluorophore is restored, resulting in a significant increase in fluorescence quantum yield. This "turn-on" fluorescent response provides a high signal-to-noise ratio, as the background fluorescence from the unreacted probe is minimal.

Hydrolysis of Diacetate Groups in Intracellular Environments

Once this compound passively diffuses across the cell membrane into the cytoplasm, it is readily attacked by a variety of intracellular esterases. The rate of hydrolysis is a critical factor that determines the temporal and spatial resolution of the fluorescent signal. Research on analogous fluorescein diacetate compounds provides valuable insights into the kinetics of this process.

Kinetic Parameters for the Hydrolysis of Fluorescein Diacetate Analogs by Intracellular Esterases
CompoundOrganism/Cell TypeKinetic ParameterValueReference
5-Carboxyfluorescein (B1664652) diacetate (cFDA)Saccharomyces cerevisiae (cell extract)K_m0.29 mM nih.govnih.govresearchgate.net
5-Carboxyfluorescein diacetate (cFDA)Saccharomyces cerevisiae (cell extract)V_max12.3 nmol/min/mg protein nih.govnih.govresearchgate.net
Fluorescein diacetate (FDA)EMT6 mouse mammary tumor cellsK_m19 µM nih.gov

Structural Modifications and Their Influence on Reaction Kinetics and Selectivity in Research Studies

The diacetate groups, as previously discussed, serve as protecting groups that are removed by intracellular esterases to generate the fluorescent signal. The rate of this hydrolysis can be influenced by the nature of the ester linkage. While the acetyl groups are common, researchers have explored other ester functionalities to modulate the rate of enzymatic cleavage and, consequently, the kinetics of fluorescence activation.

The carbonyl azide moiety is a particularly important functional group that imparts a versatile reactivity to the molecule beyond simple fluorescence reporting. The azide group is a key player in bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov This allows for the specific labeling of biomolecules.

One of the most prominent reactions involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The azide group on the fluorescein derivative can react with an alkyne-functionalized biomolecule to form a stable triazole linkage. This reaction is highly specific and efficient, enabling researchers to covalently attach the fluorescent fluorescein tag to a target of interest.

Furthermore, the azide group can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst. This is particularly advantageous for live-cell imaging applications. The reactivity of the azide is also central to the Staudinger ligation, another bioorthogonal reaction that forms a stable amide bond. nih.govrsc.org

Bioconjugation Strategies for Molecular Labeling and Probe Development

The carbonyl azide functional group of this compound serves as a key reactive handle for its covalent attachment to a wide array of biomolecules. This process, known as bioconjugation, allows for the stable and specific labeling of biological targets, transforming the fluorogenic compound into a highly specific probe for functional and structural studies.

Covalent Attachment to Proteins and Peptides for Functional Studies

The primary mechanism for labeling proteins and peptides with this compound involves the reaction of the carbonyl azide group with primary amine groups present on the protein surface. These amines are typically found on the side chain of lysine residues and the N-terminus of the polypeptide chain. The reaction forms a stable amide bond, covalently linking the fluorescein moiety to the protein.

This labeling strategy is instrumental in a variety of functional studies. For instance, labeled proteins can be tracked within a cellular environment to understand their localization, trafficking, and interactions with other biomolecules. The process generally involves incubating the purified protein with the labeling reagent, followed by the removal of unreacted dye, often through size-exclusion chromatography. google.com

Conjugation to Nucleic Acids and Oligonucleotides for Genomic Research

This compound can also be conjugated to nucleic acids and oligonucleotides, providing essential tools for genomic and molecular biology research. google.com The attachment can be achieved by targeting purine (B94841) or pyrimidine (B1678525) bases, or the phosphate-carbohydrate backbone, through the formation of amide, ester, ether, or thioether bonds. google.com This labeling enables the visualization and tracking of specific DNA or RNA sequences in techniques such as fluorescence in situ hybridization (FISH) and DNA sequencing. The ability to attach a fluorophore to an oligonucleotide that is also labeled with a second dye allows for the creation of fluorescence resonance energy transfer (FRET) pairs, which are valuable for studying molecular proximity and interactions. google.com

Derivatization of Lipids and Saccharides for Membrane and Glycobiological Investigations

The application of this compound extends to the labeling of lipids and saccharides, crucial components of cell membranes and glycoconjugates. The derivatization typically targets functional groups, such as amines, that have been introduced into the lipid or saccharide structure. For example, aminated versions of lipids or sugars can react with the carbonyl azide to form stable conjugates.

In one study, this compound was used to label hydroxypropyl methylcellulose (B11928114) (HPMC), a cellulose (B213188) ether, to study its uptake by macrophages. plos.org The process involved reacting HPMC with the fluorescein derivative, followed by deprotection of the acetate groups to yield a fluorescently tagged polymer. plos.org Such strategies are vital for investigating the interactions of these biomolecules in membrane studies and for tracking the fate of drug delivery vehicles constructed from these materials. researchgate.netvdoc.pub

Table 1: Bioconjugation Applications of this compound

Biomolecule Target Functional Group Targeted Resulting Bond Key Application
Proteins & Peptides Primary Amines (e.g., Lysine) Amide Tracking protein localization and function
Nucleic Acids Purine/Pyrimidine Bases, Phosphate Backbone Amide, Ester, Ether, Thioether DNA sequencing, FISH, FRET probes
Polysaccharides (e.g., HPMC) Hydroxyl groups (after derivatization) Amide (via reaction with azide) Tracking macrophage uptake of polymers
Polymeric Micelles Block Copolymer Ends Covalent (e.g., Amide) Studying micelle integrity and disassembly

Cellular and Subcellular Imaging Methodologies

The fluorogenic nature of this compound makes it particularly well-suited for cellular imaging. Its ability to cross cell membranes in a non-fluorescent state and become activated by intracellular enzymes minimizes background fluorescence and allows for the specific visualization of cellular structures and processes.

Application in Fluorescence Microscopy for Live Cell Visualization

In fluorescence microscopy, the key advantage of this compound is its utility as a fluorogenic probe for live-cell imaging. scribd.com The diacetate form is uncharged and membrane-permeant, allowing it to passively diffuse into living cells. scribd.com Once inside the cytoplasm, ubiquitous intracellular esterases hydrolyze the acetate esters. scribd.comresearchgate.net This cleavage serves two purposes: it restores the electronic structure of the fluorescein core, rendering it highly fluorescent, and it imparts a negative charge on the molecule, trapping it within the cell.

This mechanism allows researchers to load cells with a fluorescent marker non-invasively. scribd.com For example, after conjugating the probe to a molecule of interest, its uptake and subsequent activation within cells can be visualized to study transport mechanisms and intracellular fate. researchgate.net Studies have utilized this approach to observe the internalization of functionalized particles and their distribution within cellular compartments using fluorescence microscopy. researchgate.net

Utilization in Flow Cytometry for Quantitative Cellular Analysis

Flow cytometry is a powerful technique for analyzing large populations of cells on a single-cell basis. This compound, and its conjugates are valuable reagents in this methodology. After cells are labeled, either through direct uptake of a conjugate or by targeting a cell-surface molecule, the intense fluorescence generated upon intracellular activation can be used to identify and quantify specific cell populations. plos.org

For example, a study analyzing the effect of cellulose ethers on prion protein (PrPC) on the cell surface used flow cytometry to quantify PrPC levels. plos.org While a different fluorescein-labeled antibody was used in that specific part of the study, the principle applies to cells labeled with conjugates of this compound. The fluorescence intensity of individual cells passing through the cytometer's laser is measured, allowing for the quantitative analysis of thousands of cells per second. This provides statistically robust data on the percentage of labeled cells within a population and the relative amount of target per cell. plos.orgscribd.com

Tracking Cellular Internalization of Exogenous Materials (e.g., Polymers)

A significant challenge in drug delivery and nanomedicine is confirming the successful internalization of carrier materials into target cells. This compound serves as an elegant solution for this purpose by acting as a "turn-on" or fluorogenic sensor. The diacetate groups render the molecule cell-permeable and, crucially, non-fluorescent. acs.org When this compound is conjugated to a polymer or nanoparticle, it remains in its quenched state in the extracellular environment.

Upon cellular uptake of the polymer via processes like endocytosis, the cargo is exposed to the intracellular environment, which is rich in non-specific esterase enzymes. raineslab.com These enzymes cleave the acetate groups from the fluorescein backbone, liberating the highly fluorescent form of the molecule. This activation results in a detectable fluorescent signal that is directly proportional to the amount of internalized material, allowing researchers to track uptake in real-time and quantify the efficiency of their delivery systems without the need for extensive washing steps to remove background signals. nih.gov

One key study demonstrated this principle by covalently attaching this compound to the core-forming poly(caprolactone) block of poly(caprolactone)-b-poly(ethylene oxide) (PCL-b-PEO) micelles. acs.orgacs.orgnih.gov The fluorescence was undetectable until the micelles were either chemically destroyed or internalized by cells, triggering deesterification and activating the dye. This fluorogenic approach allowed for a precise assessment of micelle integrity and cellular uptake. acs.org

Polymer SystemResearch FocusKey FindingActivation MechanismCitations
Poly(caprolactone)-b-poly(ethylene oxide) MicellesAssessment of micelle integrity and cellular internalizationFluorescence only became detectable upon micelle disassembly or cellular uptake, confirming the stability of the carrier and its successful internalization.Intracellular esterase-mediated hydrolysis of diacetate groups. acs.orgacs.orgnih.gov
General Antigenic Polymers (via ROMP)Visualizing receptor-mediated antigen uptakePolymers equipped with a latent fluorophore allowed for real-time tracking of internalization in live B cells without extensive washing steps.Intracellular esterase cleavage unmasks the fluorophore upon endocytosis. nih.gov

Development of Fluorogenic Substrates and Activity-Based Probes

The unique reactivity of this compound enables the design of sophisticated probes for studying biological transport and enzymatic functions.

The study of transmembrane carriers, which are responsible for transporting molecules like neurotransmitters across the cell membrane, often relies on radiolabeled substrates. However, fluorogenic probes offer a safer and more direct alternative. A key example of this design principle is the development of a fluorescent substrate for the anandamide (B1667382) (AEA) transporter. nih.gov Although not explicitly synthesized from this compound, the resulting probe, SKM 4-45-1, operates on an identical fluorogenic principle.

Researchers synthesized an analog of anandamide that is non-fluorescent in the extracellular space. nih.gov Once this molecule is recognized and transported into the cell by the AEA carrier, intracellular esterases act upon it, cleaving ester bonds and releasing a fluorescent reporter. nih.gov The resulting increase in intracellular fluorescence provides a direct and quantifiable measure of the transporter's activity. This strategy demonstrates how a non-fluorescent, cell-permeable scaffold can be adapted to create specific substrates for studying the kinetics of important biological transport systems. nih.gov

The activation of this compound is fundamentally a reactivity-based process that reports on specific enzymatic activity. The molecule itself is a substrate for intracellular esterases, a broad class of hydrolase enzymes involved in numerous metabolic pathways. mdpi.com The conversion from a non-fluorescent to a fluorescent state is a direct consequence of this enzymatic hydrolysis.

Integration into Advanced Material Development

The chemical functionalities of this compound make it highly suitable for integration into the development of advanced functional materials for research.

The azide moiety (–N₃) is a versatile chemical handle for covalently attaching the fluorogenic dye to polymers and other macromolecules. This functionalization can be achieved through several reliable conjugation chemistries:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction allows for the highly efficient and specific ligation of the azide-bearing fluorescein derivative to a polymer that has been synthesized with a terminal alkyne group. This method is noted for its high yield and biocompatibility.

Curtius Rearrangement: The acyl azide can undergo a thermal rearrangement to form a highly reactive isocyanate intermediate. This isocyanate can then react readily with nucleophilic groups, such as alcohols (–OH) or amines (–NH₂), present on a polymer backbone to form stable urethane or urea linkages, respectively.

These methods allow for the precise installation of the latent fluorophore onto a wide range of polymeric scaffolds, creating "smart" materials that can report on their own location and integrity within complex biological systems. acs.org

By combining its fluorogenic properties and conjugation capabilities, this compound serves as a building block for creating fluorescent sensors tailored for specific analytical goals. The functionalized polymers and substrates discussed previously are, in essence, custom-designed sensors.

Sensors for Cellular Uptake: When conjugated to a polymer, the resulting material becomes a sensor that specifically reports on its internalization into a cellular compartment containing active esterases. acs.orgnih.gov

Sensors for Carrier Activity: The anandamide transporter substrate is a sensor designed to measure the functional activity of a specific transmembrane protein. nih.gov

Sensors for Material Integrity: As shown with PCL-b-PEO micelles, the probe acts as a sensor for the structural integrity of the nanomaterial, only fluorescing when the carrier disassembles and releases its cargo. acs.orgacs.orgnih.gov

The development of these sensors relies on the core principle of masking fluorescence until a specific biological event or reaction—be it enzymatic cleavage or transport—occurs. This "turn-on" mechanism provides a high signal-to-noise ratio, making it an invaluable feature for sensitive and specific detection in analytical research.

Comparative Analysis with Other Fluorescent Probes in Specific Research Settings

This compound offers a unique combination of features that distinguish it from other common fluorescent probes. Its utility is best understood through a comparative lens in specific research contexts.

Probe Name Key Features Common Applications Advantages Limitations
This compound Azide for bioorthogonal tagging; diacetate for cell permeability and fluorogenic activation by esterases. Fluorogenic substrates, polymer tracking, targeted biomolecule labeling via click chemistry. Combines cell permeability, fluorogenic "turn-on," and specific covalent labeling capabilities. nih.govSynthesis can be complex; potential for premature hydrolysis.
5-Carboxyfluorescein Diacetate (5-CFDA) Diacetate for cell permeability; hydrolyzed by intracellular esterases to fluorescent 5-Carboxyfluorescein. sigmaaldrich.comabcam.comGeneral cell viability and enzymatic activity assessment. sigmaaldrich.comSimple and effective for assessing cell health and membrane integrity. sigmaaldrich.commerckmillipore.comLacks a specific covalent labeling group for targeted tracking. sigmaaldrich.com
Fluorescein Isothiocyanate (FITC) Isothiocyanate group reacts with primary amines on proteins. eurogentec.comAntibody conjugation, immunofluorescence microscopy. nih.goveurogentec.comWell-established, cost-effective for labeling proteins. eurogentec.comReaction is not bioorthogonal; can cross-react with various amines. thermofisher.com
2',7'-Dichlorofluorescein diacetate (DCFDA) Diacetate for cell permeability; becomes fluorescent upon oxidation after hydrolysis. Detection of reactive oxygen species (ROS). Sensitive to oxidative stress, useful for studying cellular redox state. Fluorescence is dependent on oxidation, not just esterase activity.
Azidofluoresceins (general) Azide group for click chemistry; some are designed to be fluorogenic upon reaction. nih.govSelective labeling of alkyne-tagged biomolecules in vitro and in cells. nih.govHigh selectivity and can be designed for "no-wash" imaging with low background. nih.govFluorescence properties can vary significantly based on the specific structure. nih.gov

In the context of tracking specific, metabolically-labeled biomolecules, this compound provides a distinct advantage over general viability stains like 5-CFDA due to its ability to form a stable, covalent bond with its target via the azide group. sigmaaldrich.com Compared to traditional amine-reactive dyes like FITC, its bioorthogonal reactivity prevents non-specific labeling of other biomolecules. nih.govthermofisher.com Furthermore, its fluorogenic nature, where fluorescence is activated upon both esterase cleavage and potentially the click reaction itself, offers a superior signal-to-noise ratio compared to constitutively fluorescent probes, which can create high background signals in "no-wash" experimental setups. nih.gov

Analytical and Methodological Advancements Facilitated by Fluorescein 5 Carbonyl Azide, Diacetate

Methodologies for Alcohol and Amine Derivatization in Research

The primary application of fluorescein-5-carbonyl azide (B81097), diacetate lies in the derivatization of alcohols and amines, enabling their sensitive detection in complex biological samples. The core of this methodology is the Curtius rearrangement, a thermal or photolytic conversion of the carbonyl azide to a highly reactive isocyanate intermediate. This isocyanate then readily reacts with nucleophilic functional groups like alcohols and primary or secondary amines to form stable urethane (B1682113) or urea (B33335) linkages, respectively.

The general reaction scheme is as follows:

Activation : The carbonyl azide is heated (typically around 80 °C in an organic solvent like toluene (B28343) or DMF) to induce the Curtius rearrangement, releasing nitrogen gas and forming an isocyanate.

Conjugation : The in situ-generated isocyanate reacts with an alcohol or amine to form a stable urethane or urea derivative.

Deprotection and Detection : The diacetate groups on the fluorescein (B123965) backbone are hydrolyzed, typically under mild basic conditions (pH 9-10) or by intracellular esterases, to yield the highly fluorescent fluorescein molecule.

Application in High-Performance Liquid Chromatography (HPLC) Detection

Fluorescein-5-carbonyl azide, diacetate, serves as an excellent pre-column derivatization reagent for enhancing the detection of alcohols and amines in HPLC. Analytes that lack a native chromophore or fluorophore can be tagged with the fluorescein moiety, allowing for highly sensitive fluorescence detection.

The non-fluorescent nature of the diacetate form is advantageous as it minimizes background signal from the unreacted reagent. The fluorescence is only "turned on" after the derivatization and subsequent deprotection of the acetate (B1210297) groups. This fluorogenic property significantly improves the signal-to-noise ratio, enabling the detection of analytes at very low concentrations. Alcohol conjugates formed from fluorescein diacetate carbonyl azides have the potential for exceptionally high sensitivity, especially when coupled with HPLC systems equipped with argon-ion laser-based fluorescence detectors.

A key advantage of this derivatization strategy is the formation of stable urethane and urea bonds, which can withstand the conditions of HPLC separation. This allows for the accurate quantification of a wide range of biologically relevant alcohols and amines, such as steroids, neurotransmitters, and amino acids.

Utility in Capillary Electrophoresis for Analytical Separations

The principles of fluorescent derivatization with this compound are also applicable to capillary electrophoresis (CE). By tagging analytes with the fluorescein fluorophore, their detection in CE with laser-induced fluorescence (LIF) detectors can be significantly enhanced. LIF detection in CE is known for its extremely low limits of detection, often in the attomolar to zeptomolar range.

While specific, detailed protocols for the use of this compound in CE are not as widely documented as for HPLC, the underlying chemistry is directly transferable. The derivatization of amines and alcohols, as described above, would produce fluorescently labeled analytes that can be efficiently separated by CE based on their charge-to-size ratio. A study comparing different amine-reactive fluorescein probes for CE found that factors such as the rate of reaction, stability of the conjugate, and ease of use are critical for successful application. nih.gov The isocyanate generated from this compound offers a reactive species for such conjugations.

Strategies for Modifying Aldehyde/Ketone and Acidic Functional Groups

While the primary application of this compound is the derivatization of alcohols and amines, its reactive intermediates and derivatives can also be used to modify other functional groups, albeit through different chemical strategies. The compound itself is noted as a fluorescent probe for the modification of aldehydes, ketones, and acids.

The modification of aldehydes and ketones with fluorescein derivatives often involves reagents with hydrazine (B178648) or hydroxylamine (B1172632) functionalities, which react to form stable hydrazones or oximes, respectively. thermofisher.com While this compound does not inherently possess these groups, it can be chemically converted to a suitable derivative.

For the derivatization of carboxylic acids, a common strategy involves the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, which can then react with an amine-containing fluorophore. thermofisher.com A fluorescein derivative containing a primary amine could be synthesized from the carbonyl azide precursor for this purpose. Alternatively, other fluorescein-based reagents are specifically designed for carboxylic acid labeling. thermofisher.comnih.gov

Development of Novel Assays for Molecular Detection and Quantification

The fluorogenic nature of this compound makes it a valuable tool for the development of novel assays for molecular detection and quantification. A key application is in assays that measure enzyme activity. For instance, the activity of esterases can be quantified by monitoring the increase in fluorescence as the diacetate groups are cleaved from the fluorescein backbone. nih.gov

This principle has been extended to more complex biological systems. In one study, this compound was covalently attached to the core of poly(caprolactone)-b-poly(ethylene oxide) micelles. The fluorescence of the dye was quenched in the intact micelle. Upon micelle disassembly and subsequent deesterification, a strong fluorescent signal was detected. This system provided a novel assay to monitor the integrity of block copolymer micelles in various media and within cells, which is crucial for their application in drug delivery. The study demonstrated that the micelles remained largely intact in simple buffers but disassembled to varying degrees in more complex media containing serum, with about 80% integrity preserved after 20 hours of incubation with cells.

Furthermore, the development of fluorescence-based assays for enzymes crucial in various diseases is an active area of research. nih.govnih.gov The general principle involves a substrate that becomes fluorescent upon enzymatic action. While not always directly using the carbonyl azide variant, these assays highlight the utility of the fluorescein scaffold in high-throughput screening for enzyme inhibitors.

Innovations in Multi-modal Imaging and Sensing Platforms

This compound, and its derivatives are being explored for the development of multi-modal imaging and sensing platforms. The azide functionality is particularly significant in this context as it allows for bioorthogonal "click" chemistry reactions. This enables the specific and covalent attachment of the fluorescein fluorophore to biomolecules or nanoparticles that have been functionalized with a complementary alkyne or cyclooctyne (B158145) group.

This bioorthogonal labeling strategy is a cornerstone of modern chemical biology and allows for the imaging of specific targets within the complex environment of a living cell with minimal perturbation. iscientific.org The fluorescein serves as the optical reporting component of a larger imaging probe.

While specific examples detailing the incorporation of this compound into multi-modal platforms are emerging, the potential is vast. For instance, it could be conjugated to magnetic nanoparticles for combined magnetic resonance imaging (MRI) and fluorescence imaging, or to other nanoparticles that also carry a radiolabel for combined positron emission tomography (PET) and fluorescence imaging. These multi-modal approaches aim to overcome the limitations of individual imaging techniques by providing complementary information for more accurate diagnosis and research.

Emerging Research Directions and Future Prospects

Design of Next-Generation Bioorthogonal Fluorescent Probes

The development of advanced fluorescent probes for bioimaging requires high sensitivity, selectivity, and the ability to function within the complex environment of living cells with minimal perturbation. acs.org Research is increasingly focused on "smart" or "fluorogenic" probes, which exhibit a significant increase in fluorescence upon reacting with their target. nih.gov This "turn-on" capability is a major advantage for imaging intracellular targets as it minimizes background noise from unreacted probes, eliminating the need for stringent washout steps that are often not feasible in live-cell experiments. nih.govnih.gov

Fluorescein (B123965) derivatives are integral to the design of these next-generation probes. rsc.org Strategies for creating fluorogenic probes often involve modulating the fluorophore's electronic environment. For instance, the azide (B81097) group in a molecule like Fluorescein-5-carbonyl azide can act as a fluorescence quencher. Upon participating in a bioorthogonal reaction, such as a click chemistry cycloaddition, the resulting triazole product no longer quenches the fluorescein core, leading to a "turn-on" of fluorescence. rsc.org Innovations in this area include the development of probes with enhanced fluorescence enhancement, some showing up to a 283-fold increase, and the expansion of the fluorophore palette to cover a range from green to far-red wavelengths. rsc.org

A key objective is to create probes that are activated by highly specific and rapid bioorthogonal reactions. biorxiv.org The inverse-electron-demand Diels-Alder reaction between tetrazines and strained dienophiles is one such rapid and biocompatible reaction being exploited for this purpose. nih.govbiorxiv.org While not directly involving an azide, the principles of designing fluorogenic probes based on quenching relief are broadly applicable. The challenge lies in designing probes that are not only highly fluorogenic but also possess favorable properties for live-cell imaging, such as cell permeability and photostability. biorxiv.org The ultimate goal is to generate a toolkit of bioorthogonal probes that allows for wash-free, multi-color, and super-resolution imaging of a wide array of biomolecules in their native context. biorxiv.org

Table 1: Design Strategies for Bioorthogonal "Turn-On" Probes

Strategy Mechanism Advantage Example Reaction
Quenching Relief A quenching moiety (e.g., azide, tetrazine) suppresses the fluorophore's emission until a bioorthogonal reaction removes its quenching effect. High signal-to-background ratio; suitable for no-wash imaging. nih.govnih.gov Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC); Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). rsc.org
FRET-Based Activation A Förster Resonance Energy Transfer (FRET) pair is separated or reoriented upon reaction, leading to a change in emission. Ratiometric imaging potential; can be sensitive to conformational changes. Requires appending an additional molecule to act as an energy transfer agent. nih.gov

| Intramolecular Charge Transfer (ICT) Modulation | The bioorthogonal reaction alters the electronic properties of the fluorophore, changing the efficiency of ICT and thus modulating fluorescence. | Can be highly sensitive to the local environment. | Naphthalimide probes activated by reaction with hydrazoic acid. rsc.org |

Exploration of Novel Reaction Pathways and Chemoselective Modifications

The azide group is a cornerstone of chemoselective and bioorthogonal chemistry, offering multiple reaction pathways for the specific modification of biomolecules. nih.gov Fluorescein-5-carbonyl azide, diacetate is designed to leverage this reactivity for targeted labeling. The primary reaction pathways enabled by the azide functionality include copper-catalyzed and strain-promoted azide-alkyne cycloadditions (click chemistry), and the Staudinger ligation.

Current research aims to expand the repertoire of bioorthogonal reactions and refine existing ones for greater efficiency and biocompatibility. The goal is to develop methods that proceed rapidly and selectively in biological systems without interfering with native biochemical processes. nih.gov For example, chemoselective ligation techniques are used to attach fluorescent probes to metabolically labeled proteins or glycoproteins on viral surfaces or within cells. nih.govresearchgate.net This involves introducing a bioorthogonal handle (like an azide) into biomolecules through metabolic labeling, followed by reaction with a probe containing the complementary functional group (like an alkyne). nih.gov

Beyond established methods, there is an ongoing exploration of entirely new reaction pathways. Photochemical reactions, for instance, offer the potential for spatio-temporal control over labeling. nih.gov While research into the specific photochemistry of Fluorescein-5-carbonyl azide is nascent, studies on related compounds like diazoalkanes demonstrate how visible light can be used to unlock novel reaction pathways, generating reactive carbene intermediates for subsequent transformations. nih.gov The development of such light-activated chemistries could enable researchers to initiate labeling in specific sub-cellular locations or at precise times. Another area of development is the modification of oligosaccharides on monoclonal antibodies with fluorescent probes like fluorescein-5-thiosemicarbazide, providing an alternative to classical protein-based conjugation that avoids labeling the antigen-binding site. researchgate.net

Table 2: Key Chemoselective Reactions for Azide-Functionalized Probes

Reaction Description Key Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A highly efficient click chemistry reaction forming a stable triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I). High reaction rate and specificity. Requires a copper catalyst which can be toxic to cells, though new ligands have mitigated this issue.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A copper-free click reaction between an azide and a strained cyclooctyne (B158145). The ring strain of the alkyne drives the reaction forward. Bioorthogonal and catalyst-free, making it highly suitable for live-cell applications. nih.gov
Staudinger Ligation A reaction between an azide and a specifically engineered triarylphosphine, forming a stable amide bond. One of the first bioorthogonal reactions developed. It is highly selective but can have slower kinetics compared to click chemistry.

| Curtius Rearrangement | Thermal decomposition of the carbonyl azide generates a reactive isocyanate intermediate, which can then react with alcohols or amines to form urethanes or ureas. | Permits covalent labeling without metal catalysts, useful for modifying biomolecules. |

Integration with Advanced Spectroscopic and Imaging Technologies

The utility of fluorescent probes like this compound is greatly amplified when combined with advanced imaging and spectroscopic techniques. These technologies push the boundaries of what can be visualized and measured in biological systems. researchgate.net For instance, super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, overcome the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail. biorxiv.org The development of fluorogenic probes compatible with these methods is a critical research direction, as minimizing label size and background fluorescence is crucial for achieving high-quality super-resolution images. biorxiv.org

Fluorescence Correlation Spectroscopy (FCS) and its extension, Fluorescence Lifetime Correlation Spectroscopy (FLCS), are powerful biophysical techniques that provide information on molecular mobility, concentration, and interactions by analyzing fluctuations in fluorescence intensity. researchgate.net FLCS, in particular, can distinguish between different fluorescent species or conformational states based on their distinct fluorescence lifetimes. researchgate.net Integrating probes like fluorescein derivatives with FLCS allows for the detailed study of dynamic processes, such as the binding of a labeled drug to its intracellular target, in a minimally invasive manner. researchgate.net

Another frontier is the development of probes for multimodal imaging, where a single probe can be detected by more than one imaging modality (e.g., fluorescence and MRI). Furthermore, the application of fluorescein-based probes is expanding into areas like fluorescence-guided therapy and real-time tracking of cellular processes. acs.org For example, fluorescein-based adapters are being used in synthetic biology to regulate gene expression in response to specific extracellular cues, demonstrating the integration of chemical probes with engineered cellular systems. nih.gov The compatibility of fluorescein derivatives with a wide range of common fluorescence-based equipment ensures their continued relevance and integration into new technological platforms. researchgate.net

Potential for High-Throughput Screening Methodologies in Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands of compounds for biological activity. Fluorescence-based assays are dominant in HTS due to their high sensitivity, versatility, and speed. nih.gov Fluorogenic probes, which become fluorescent upon reaction, are particularly well-suited for HTS because they can provide a direct and rapid readout of a specific biochemical event, such as enzyme activity, without the need for separation or wash steps. researchgate.net

This compound, and related compounds have significant potential in this area. The diacetate moiety allows the molecule to enter cells, where esterase activity can unmask the fluorophore. abcam.com This principle is widely used in cell viability assays and can be adapted to screen for inhibitors or activators of specific esterases or lipases. researchgate.net Researchers have synthesized series of water-soluble fluorescein derivatives to create efficient HTS assays for these enzymes in purely aqueous media. researchgate.net

The azide functionality further expands the possibilities for HTS. It allows the probe to be used in click chemistry-based assays to screen for molecules that inhibit or facilitate specific bioorthogonal labeling reactions. Moreover, HTS platforms based on Fluorescence-Activated Cell Sorting (FACS) can be developed. In a FACS-based screen, a library of cells, perhaps each expressing a different enzyme variant, can be sorted based on the fluorescence signal generated by a probe that reports on that enzyme's activity. nih.gov This approach has been used for the directed evolution of enzymes, where improved variants are selected from large libraries based on their ability to process a fluorogenic substrate. nih.gov The development of novel, highly sensitive, and selective fluorogenic probes based on scaffolds like fluorescein is critical for advancing these powerful screening methodologies. nih.gov

Theoretical and Computational Studies of Reactivity and Photophysics in Applied Contexts

Computational and theoretical studies are becoming indispensable for understanding and predicting the behavior of fluorescent probes. afribary.com These methods provide insights into the structural, electronic, and photophysical properties that are often difficult to obtain through experimental means alone. For fluorescein and its derivatives, computational quantum calculations, such as those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to study ground and excited-state properties. afribary.com

These studies can elucidate the mechanisms behind a probe's function. For example, computational analysis can explain how structural modifications, such as the introduction of fluorine atoms, alter the pKa of the fluorescein core, thereby affecting its pH-dependent fluorescence. mdpi.com This is crucial for designing probes that function reliably over a specific physiological pH range. mdpi.com Similarly, computational models can predict how the formation of a triazole ring during a click reaction alters the electronic structure of an azide-containing probe, leading to the "turn-on" fluorescence observed in fluorogenic probes. nih.gov

Furthermore, theoretical studies can guide the rational design of next-generation probes. By calculating properties like HOMO-LUMO energy gaps, absorption spectra, and oscillator strengths, researchers can screen potential dye structures in silico before committing to complex synthesis. afribary.com This approach accelerates the development of dyes with desired photophysical properties, such as high quantum yields, large Stokes shifts, and specific absorption/emission wavelengths. acs.orgafribary.com As computational methods become more powerful and accurate, their integration into the workflow of probe design will continue to grow, enabling the creation of highly optimized molecular tools for chemical biology.

Table 3: Common Computational Methods in Probe Design

Method Application Information Gained
Density Functional Theory (DFT) Optimization of ground-state molecular geometry. Stable molecular conformations, electronic properties (HOMO/LUMO levels), charge distribution. afribary.com
Time-Dependent DFT (TD-DFT) Calculation of excited-state properties. Excited-state energies, absorption and emission spectra, oscillator strengths, transition characteristics. afribary.com
Molecular Dynamics (MD) Simulations Simulation of molecular motion and interactions over time. Probe dynamics in solvent, interaction with biomolecules, conformational flexibility.

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of a reactive site (QM) within a larger biological system (MM). | Enzyme-substrate interactions, reaction mechanisms in a biological environment. |

Q & A

What are the key challenges in synthesizing Fluorescein-5-carbonyl azide, diacetate, and how can isomer separation be addressed experimentally?

Basic Research Question
The synthesis involves a six-step process starting from resorcinol and trimellitic anhydride, yielding an equimolar mixture of 5- and 6-carboxyfluorescein isomers . Due to nearly identical spectral properties, traditional methods like crystallization or precipitation fail to separate these isomers. Methodological approach :

  • Use mixed isomers directly for downstream applications (e.g., click chemistry) where isomer specificity is unnecessary .
  • For isomer-specific studies, employ HPLC with chiral stationary phases or derivatization techniques to introduce functional groups that enhance separation .

How does the diacetate modification influence solubility and reactivity in click chemistry applications?

Basic Research Question
The diacetate group enhances solubility in organic solvents (e.g., DMF, THF) compared to the non-acetylated form, which is critical for reactions under mild conditions . Methodological considerations :

  • Use diacetylated intermediates for azide-alkyne cycloaddition (CuAAC) or strain-promoted reactions (SPAAC) in non-polar solvents.
  • Post-conjugation, hydrolyze acetates at pH 9–10 to regenerate fluorescein’s carboxyl groups for further functionalization .

What experimental strategies optimize the hydrolysis of diacetate groups without damaging conjugated biomolecules?

Advanced Research Question
Hydrolysis conditions must balance efficiency with biomolecule stability. Methodology :

  • Use pH 9–10 buffers (e.g., sodium borate) at 25°C for 1–2 hours, monitoring fluorescence activation to track hydrolysis .
  • For pH-sensitive conjugates (e.g., proteins), employ enzymatic deacetylation (e.g., esterases) under physiological conditions .

How can researchers address variability in esterase activity when using this compound as a viability probe?

Advanced Research Question
Cell-type-dependent esterase activity affects fluorescence intensity. Solutions :

  • Pre-calibrate using a reference cell line (e.g., HEK293) and normalize fluorescence to protein content .
  • Combine with a nuclear counterstain (e.g., Hoechst) to account for cell density variations .
  • For low-esterase cells, co-incubate with esterase activators (e.g., calcium ionophores) .

What controls are essential to ensure specificity in live-cell labeling using this compound?

Advanced Research Question
Background fluorescence and non-specific binding are common pitfalls. Experimental design :

  • Include negative controls: (i) omit azide reactants, (ii) use catalytically inactive enzymes (e.g., W37I/K133R LplA mutant), or (iii) pre-treat cells with sodium azide to inhibit esterases .
  • Optimize washout periods (e.g., 2.5 hours post-loading) to reduce unreacted probe retention .

How does carboxyfluorescein retention compare between this compound and other esterase substrates (e.g., CFSE)?

Advanced Research Question
Carboxyfluorescein’s negative charge improves intracellular retention compared to neutral fluorescein. Comparative analysis :

Property This compound CFSE
Retention mechanismCharge-dependent (carboxylate)Succinimidyl ester covalent binding
Signal stabilityHours to days (pH-dependent leakage)Days to weeks
ApplicationsShort-term tracking, pH sensingLong-term lineage tracing
Recommendation : Use Fluorescein-5-carbonyl azide for acute assays (e.g., ROS detection) and CFSE for long-term studies .

What are the limitations of this compound in hypoxia studies, and how can they be mitigated?

Advanced Research Question
Esterase activity is oxygen-dependent, reducing hydrolysis efficiency in hypoxic environments. Solutions :

  • Pre-load the probe under normoxic conditions before inducing hypoxia .
  • Use ratiometric probes (e.g., dual-wavelength pH indicators) to correct for esterase variability .

How can conjugation efficiency to diblock copolymers (e.g., PCL) be quantified?

Advanced Research Question
Efficiency depends on azide accessibility and reaction stoichiometry. Methodology :

  • Measure fluorescence quenching pre/post-conjugation via fluorimetry.
  • Calculate labeling efficiency using a standard curve of free fluorescein .
  • Validate via MALDI-TOF to detect mass shifts in the polymer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.